molecular formula C8H9NO3S B2691366 2-Formamido-3-thiophen-3-ylpropanoic acid CAS No. 811860-66-9

2-Formamido-3-thiophen-3-ylpropanoic acid

Cat. No. B2691366
CAS RN: 811860-66-9
M. Wt: 199.22
InChI Key: KKUSXDCMDBFZML-UHFFFAOYSA-N
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Description

2-Formamido-3-thiophen-3-ylpropanoic acid, also known as FTAA, is a small molecule that has been widely used in scientific research due to its unique properties. This molecule is a fluorescent probe that can bind to amyloid fibrils, a type of protein aggregate that is associated with many neurodegenerative diseases, including Alzheimer's and Parkinson's disease.

Mechanism of Action

The mechanism of action of 2-Formamido-3-thiophen-3-ylpropanoic acid involves its ability to bind to amyloid fibrils through hydrogen bonding and hydrophobic interactions. The binding of 2-Formamido-3-thiophen-3-ylpropanoic acid to amyloid fibrils induces a conformational change in the molecule, which results in the emission of fluorescence. This property has been used to detect and quantify amyloid fibrils in biological samples.
Biochemical and Physiological Effects:
2-Formamido-3-thiophen-3-ylpropanoic acid has been shown to have minimal biochemical and physiological effects on cells and tissues. This molecule is non-toxic and does not interfere with normal cellular processes. However, it should be noted that 2-Formamido-3-thiophen-3-ylpropanoic acid is a small molecule that can penetrate cell membranes and interact with intracellular proteins. Therefore, caution should be taken when using this molecule in cellular and animal experiments.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Formamido-3-thiophen-3-ylpropanoic acid in lab experiments include its high selectivity and sensitivity for amyloid fibrils, its ability to detect amyloid fibrils in various biological samples, and its ease of use. However, there are also some limitations to using 2-Formamido-3-thiophen-3-ylpropanoic acid. For example, 2-Formamido-3-thiophen-3-ylpropanoic acid is a small molecule that can penetrate cell membranes and interact with intracellular proteins, which can lead to false-positive results. Additionally, 2-Formamido-3-thiophen-3-ylpropanoic acid is not specific to a particular type of amyloid fibril, which can limit its use in certain applications.

Future Directions

There are several future directions for the use of 2-Formamido-3-thiophen-3-ylpropanoic acid in scientific research. One direction is the development of new 2-Formamido-3-thiophen-3-ylpropanoic acid derivatives that can selectively bind to specific types of amyloid fibrils. This would enable the detection and quantification of specific types of amyloid fibrils in biological samples. Another direction is the use of 2-Formamido-3-thiophen-3-ylpropanoic acid in the development of new drugs for the treatment of neurodegenerative diseases. 2-Formamido-3-thiophen-3-ylpropanoic acid can be used to screen for compounds that can inhibit amyloid fibril formation, which is a key step in the pathogenesis of these diseases. Finally, 2-Formamido-3-thiophen-3-ylpropanoic acid can be used in the development of new diagnostic tools for the early detection of neurodegenerative diseases. 2-Formamido-3-thiophen-3-ylpropanoic acid can detect amyloid fibrils in biological samples before the onset of symptoms, which would enable early intervention and treatment.

Synthesis Methods

The synthesis of 2-Formamido-3-thiophen-3-ylpropanoic acid involves a multi-step process that starts with the reaction of 2-bromo-3-thiophen-3-ylpropanoic acid with sodium azide to form the corresponding azide compound. The azide compound is then reduced to the amine using palladium on carbon as a catalyst. The amine is then reacted with formic acid to form the formamide, which is then converted to the final product, 2-Formamido-3-thiophen-3-ylpropanoic acid, by reacting it with acetic anhydride.

Scientific Research Applications

2-Formamido-3-thiophen-3-ylpropanoic acid has been widely used in scientific research as a fluorescent probe for amyloid fibrils. This molecule has been shown to selectively bind to amyloid fibrils and emit fluorescence upon binding. This property has been used to detect amyloid fibrils in various biological samples, including brain tissue, blood, and cerebrospinal fluid. 2-Formamido-3-thiophen-3-ylpropanoic acid has also been used to study the kinetics of amyloid fibril formation and to screen for compounds that can inhibit amyloid fibril formation.

properties

IUPAC Name

2-formamido-3-thiophen-3-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c10-5-9-7(8(11)12)3-6-1-2-13-4-6/h1-2,4-5,7H,3H2,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKUSXDCMDBFZML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CC(C(=O)O)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 11412969

CAS RN

811860-66-9
Record name 2-formamido-3-(thiophen-3-yl)propanoic acid
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